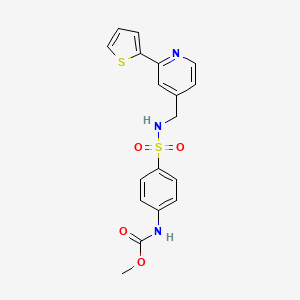

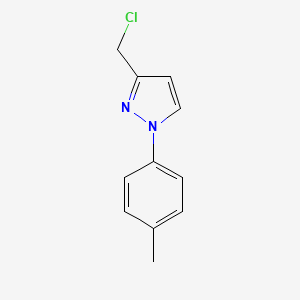

![molecular formula C20H16F2N2O4 B2989222 Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1358417-12-5](/img/structure/B2989222.png)

Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O4 and its molecular weight is 386.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Applications in Biomedical Analysis

A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range (pH 2.0 to 11.0) in aqueous media, making it highly useful for biomedical analysis. This fluorophore is highly stable against light and heat, retaining its properties even after exposure to daylight at 60°C for three days. Its potential as a fluorescent labeling reagent, particularly for carboxylic acids, has been demonstrated, highlighting its applicability in sensitive and selective biomedical assays (Hirano et al., 2004).

Synthesis of Quinoline-2-carboxylate Derivatives

Research into the rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds has led to the efficient construction of quinoline-2-carboxylate derivatives. This methodology supports the synthesis of derivatives with various functional groups, such as methyl, methoxy, and fluoro, suggesting its potential utility in pharmaceutical industries for creating complex quinoline structures (Wang et al., 2018).

Development of Antiproliferative Agents

The synthesis and biological evaluation of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives incorporating a 1,2,3-triazole-4-carboxamide moiety have shown significant in vitro antiproliferative activity against various cancer cell lines. The introduction of halogen groups, particularly the fluoro group, at specific positions significantly enhances the antitumor activity, underscoring the potential of these compounds in developing new anticancer therapies (Zhou et al., 2014).

Fluorophores for Zinc(II) Study

The synthesis of Zinquin ester and Zinquin acid, both zinc(II)-specific fluorophores, illustrates the use of quinoline derivatives in studying biological zinc. These compounds demonstrate the potential of quinoline-based fluorophores in biological applications, particularly in the selective detection and study of metal ions in biological systems (Mahadevan et al., 1996).

properties

IUPAC Name |

methyl 6-fluoro-4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O4/c1-11-3-5-13(8-15(11)22)23-19(25)10-28-18-9-17(20(26)27-2)24-16-6-4-12(21)7-14(16)18/h3-9H,10H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMQCTZCZRRFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)

![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2989150.png)

![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)

![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)

![2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile](/img/structure/B2989157.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2989161.png)